4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Drug Design Medicinal Chemistry ADME Prediction

This benzothiazole-piperazine-carbonyl-benzonitrile compound features a distinct 4-ethyl substitution, imparting a higher calculated lipophilicity (XLogP3-AA = 4.3) compared to 4-methyl or other ring-substituted analogs. This precise physicochemical signature makes it a critical SAR probe for mapping lipophilic tolerance in medicinal chemistry programs and a valuable diversity element in screening collections. Procure this specific, uncharacterized hybrid chemotype to eliminate generic substitution uncertainty in your hit-to-lead studies or phenotypic assays. Immediate availability for R&D; request a quote for competitive custom synthesis or stock batch pricing.

Molecular Formula C21H20N4OS
Molecular Weight 376.48
CAS No. 897476-40-3
Cat. No. B2565018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
CAS897476-40-3
Molecular FormulaC21H20N4OS
Molecular Weight376.48
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H20N4OS/c1-2-16-4-3-5-18-19(16)23-21(27-18)25-12-10-24(11-13-25)20(26)17-8-6-15(14-22)7-9-17/h3-9H,2,10-13H2,1H3
InChIKeySOTVTYBPHPNYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897476-40-3): Core Chemical Identity and Structural Class Context


4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897476-40-3) is a synthetic organic compound featuring a benzothiazole-piperazine-carbonyl-benzonitrile scaffold [1]. With a molecular weight of 376.5 g/mol and an XLogP3-AA of 4.3, it belongs to a broader class of benzothiazole-piperazine hybrids that have been investigated for anticancer activity in vitro, where certain derivatives exhibit cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines . However, no peer-reviewed, compound-specific biological potency data (e.g., IC50 or GI50 values) were identified for this exact entity at the time of analysis, shifting the basis of differentiation towards its distinct structural and physicochemical profile relative to closely related analogs.

Procurement Risk: Why Benzothiazole-Piperazine Analogs Cannot Serve as Simple Drop-In Replacements for CAS 897476-40-3


Within the benzothiazole-piperazine chemotype, minor structural modifications lead to distinct physicochemical and potentially biological outcomes. The substitution pattern and type on the benzothiazole ring directly influence lipophilicity and molecular recognition, which are critical determinants of target binding, cellular permeability, and ADME-PK behavior . The 4-ethyl substitution on the benzothiazole core of CAS 897476-40-3 imparts higher lipophilicity (XLogP3-AA = 4.3) compared to the 4-methyl analog (logP = 3.65), a change that can alter membrane penetration and metabolic stability according to class-level structure-activity relationships . Replacing it with other commercially available, differently substituted analogs (e.g., 6-methyl, 6-fluoro, or 7-chloro-4-methoxy variants) introduces distinct electronic and steric profiles, making generic substitution scientifically unjustified without specific comparative validation. The quantitative evidence below details these irrefutable physicochemical differences.

Quantitative Differentiator Guide for CAS 897476-40-3: Measurable Property Advantages Over Closest Structural Analogs


Lipophilicity Differentiation: 4-Ethyl vs. 4-Methyl Substitution Effect on Partition Coefficient

The target compound, bearing a 4-ethyl group on the benzothiazole ring, exhibits a higher computed lipophilicity (XLogP3-AA = 4.3) than the direct 4-methyl analog (logP = 3.65). This difference arises from the additional methylene unit, which enhances partitioning into non-polar environments [1] . According to class-level medicinal chemistry knowledge, a ΔlogP of +0.65 can significantly improve membrane permeability, a key factor for intracellular target engagement.

Drug Design Medicinal Chemistry ADME Prediction

Molecular Weight Diversification: Impact on Pharmacokinetic Space

The molecular weight of the target compound is 376.5 g/mol, compared to 362.45 g/mol for the 4-methyl analog, reflecting the ethyl-for-methyl replacement [1] . This keeps the compound under the typical 500 Da threshold for drug-likeness while providing a distinct scaffold for further diversification. The difference of ~14 Da corresponds to a single methylene unit, offering a fine-tuned molecular weight increment for structure-activity relationship (SAR) studies.

Lead Optimization Physicochemical Profiling Fragment-Based Design

Unique Substitution Pattern: Ortho-Ethyl vs. Para-Chloro/Meta-Methoxy or 6-Position Substituents

The target compound is distinguished by a 4-ethyl group on the benzothiazole core. In contrast, other members of this piperazine-carbonyl-benzonitrile series feature substitutions at the 6-position (methyl, fluoro, nitro), or at the 7-position with a 4-methoxy group . This positional isomerism and electronic difference—ethyl as an electron-donating alkyl group at the 4-position versus electron-withdrawing groups at the 6-position—can dictate distinct binding poses and metabolic soft spots.

Chemical Biology Proteomics Target Engagement

Class-Level Biological Potential: Benzothiazole-Piperazine Conjugates as Cytotoxic Agents

While direct biological data for the target compound is absent, the benzothiazole-piperazine chemotype to which it belongs has generated compounds with low micromolar GI50 values. For instance, structurally related aroyl-substituted benzothiazole-piperazines from a 2015 study showed broad cytotoxicity against HUH-7, MCF-7, and HCT-116 lines, with the most potent derivative (compound 1d) being highly cytotoxic across all three . A 2025 study further demonstrated that certain benzothiazole-piperazine acetamides, such as compound 2c, achieved an IC50 of 7.23 ± 1.17 µM against A549 lung adenocarcinoma cells with a selectivity index of 6.93 [1]. These data support the potential of the chemotype, but the specific 4-ethyl substitution pattern has not been evaluated in these published series.

Cancer Research Cytotoxicity Assays Phenotypic Screening

Target Application Scenarios for CAS 897476-40-3 Driven by Demonstrated Differentiation


Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity

In a medicinal chemistry program where the 4-methyl benzothiazole-piperazine-benzonitrile scaffold has been identified as a hit but requires a logP increase to improve membrane permeability, CAS 897476-40-3 serves as a logical next-generation analog. Its XLogP3-AA of 4.3 (+0.65 over the 4-methyl hit) provides a quantifiable physicochemical leap without introducing polar functional groups that could compromise target binding . This makes it a priority procurement for SAR-by-catalog approaches to rapidly probe the lipophilic tolerance of the binding pocket.

Probing Positional Structure-Activity Relationships on the Benzothiazole Ring

The 4-ethyl substitution on the benzothiazole core is a distinguishing feature absent from the more prevalent 6-substituted and 7-substituted analogs . Research groups investigating how the site of alkylation on the benzothiazole ring affects biological activity—such as enzyme inhibition or receptor binding—require this compound as a key member of a substitution pattern matrix. Its procurement is thus essential for completing a comprehensive SAR puzzle where the 4-position of the benzothiazole is systematically varied.

Custom Library Synthesis and Probe Discovery for Phenotypic Screening

Despite the lack of direct biological data for the compound, its membership in the benzothiazole-piperazine class—which has generated low micromolar cytotoxic agents against multiple cancer cell lines—positions it as a valuable diversity element for screening libraries . The 4-ethyl group offers a steric and electronic profile distinct from other mono-substituted analogs, making the compound suitable for inclusion in diversity-oriented synthesis (DOS) sets aimed at discovering novel bioactive chemotypes through unbiased phenotypic assays.

Quote Request

Request a Quote for 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.